4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE
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Overview
Description
4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound belonging to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and enehydrazinoketone through a sequential Michael reaction followed by two sequential heterocyclizations . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce different functional groups .
Scientific Research Applications
4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-HIV, and antimicrobial agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tubercular activity.
Phenoxy-aryl urea appended 1,6-naphthyridines: Act as sex hormone regulatory agents.
N-arylated/chromone/acid appended 1,6-naphthyridines: Act as anti-HIV agents.
Uniqueness
4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H14FN3S |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14FN3S/c1-20-7-6-14-13(9-20)15(12(8-18)16(21)19-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H,19,21) |
InChI Key |
KZBPZFRZMCHSLA-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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